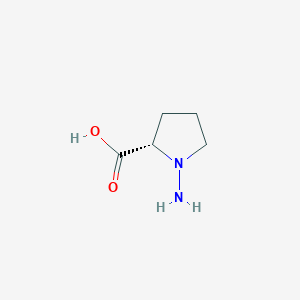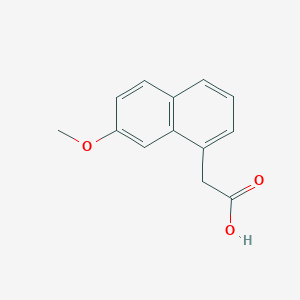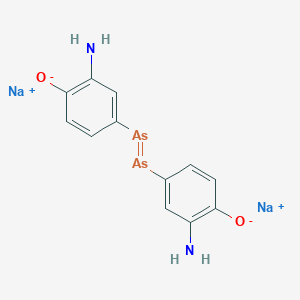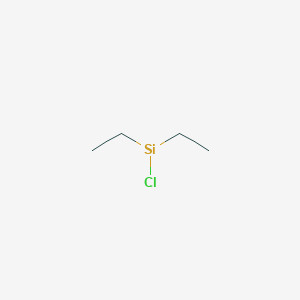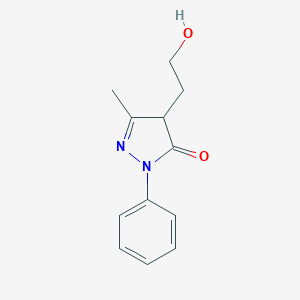
4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazoline ring substituted with hydroxyethyl, methyl, and phenyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one typically involves the reaction of ethyl acetoacetate with phenylhydrazine to form 3-methyl-1-phenyl-2-pyrazolin-5-one. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazoline ring can be reduced to form pyrazolidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(2-oxoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one.
Reduction: Formation of 4-(2-hydroxyethyl)-3-methyl-1-phenylpyrazolidine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of dyes, pigments, and as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity.
Pathways Involved: By inhibiting COX and LOX, it reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Phenolic Antioxidants: Compounds like 4-(2-Hydroxyethyl)phenol and 4-(2-Hydroxyethyl)-1,2-benzenediol have similar hydroxyethyl groups and antioxidant properties.
Uniqueness
4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one is unique due to its specific substitution pattern on the pyrazoline ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-11(7-8-15)12(16)14(13-9)10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOONTISHAAFGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436541 |
Source


|
| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10223-33-3 |
Source


|
| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
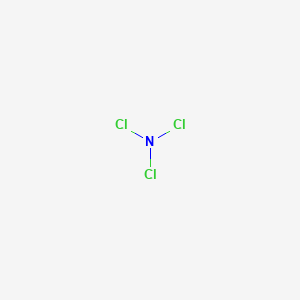

![2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
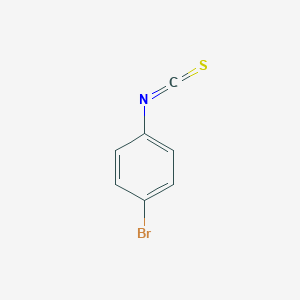
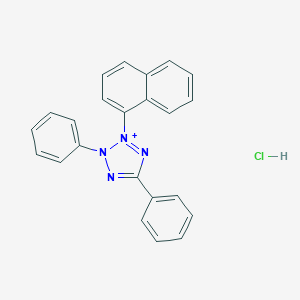

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
